molecular formula C24H16N2O4 B5377514 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B5377514
M. Wt: 396.4 g/mol
InChI Key: DIZGXQYAIZNBNJ-UHFFFAOYSA-N
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Description

2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a compound that belongs to the class of pyrroloisoindole derivatives. This compound is characterized by a central pyromellitic diimide core substituted with benzyl groups at the 2 and 6 positions.

Preparation Methods

The synthesis of 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the thionation of N,N’-dibenzylpyromellitic diimide using Lawesson’s reagent. The reaction conditions include heating the reactants in an appropriate solvent, such as toluene, under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammation .

Comparison with Similar Compounds

2,6-Dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O4/c27-21-17-11-19-20(24(30)26(23(19)29)14-16-9-5-2-6-10-16)12-18(17)22(28)25(21)13-15-7-3-1-4-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZGXQYAIZNBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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